
肝素二糖 I-A 钠盐
描述
Heparin disaccharide I-A sodium salt is a product of the digestion of heparan sulfate and heparin by various heparinases . It is also known as α-ΔUA-2S- [1→4]-GlcNAc-6S .
Synthesis Analysis
The synthesis of Heparin disaccharide I-A sodium salt involves the action of heparinase II . It is produced from the digestion of heparan sulfate and heparin .Molecular Structure Analysis
The molecular formula of Heparin disaccharide I-A sodium salt is C14H18NO17S2Na3 . The molecular weight is 605.39 .Chemical Reactions Analysis
Heparin disaccharide I-A sodium salt is a product of the digestion of heparan sulfate and heparin by various heparinases . More detailed information about its chemical reactions could not be found in the available resources.科学研究应用
Anticoagulation Research
Heparin disaccharide I-A sodium salt: is widely used in anticoagulation studies due to its ability to interact with antithrombin III, thereby inhibiting the coagulation cascade . This specific disaccharide is crucial for understanding the minimal structural requirements for the anticoagulant activity of heparin.
Inflammation and Allergy Studies
Researchers utilize this compound to explore the role of heparin in inflammation and allergic reactions. Since heparin is known to be stored in mast cells and released during inflammatory responses, Heparin disaccharide I-A sodium salt serves as a model compound to study these processes .
Cell Signaling Pathways
The disaccharide is instrumental in studying cell signaling pathways, particularly those involving growth factors and cytokines. It can mimic the structure of heparan sulfate chains that bind to various proteins, affecting signaling pathways critical for cell growth and differentiation .
Cancer Research
In cancer research, Heparin disaccharide I-A sodium salt is used to investigate the role of heparan sulfate proteoglycans in tumor growth and metastasis. The interaction between heparin and growth factors like FGF and VEGF, which are implicated in angiogenesis, is of particular interest .
Neurobiology
This compound is also valuable in neurobiological research, particularly in the context of neuroinflammation and neurodegeneration. It can be used to study the involvement of heparan sulfate in the development and progression of neurological diseases .
Drug Delivery Systems
Due to its sulfated structure, Heparin disaccharide I-A sodium salt is explored for its potential in drug delivery systems. Its ability to bind various bioactive molecules makes it a candidate for targeted drug delivery, especially in anticoagulant therapy .
安全和危害
属性
IUPAC Name |
trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO17S2.3Na/c1-4(16)15-8-9(18)11(7(29-13(8)21)3-28-33(22,23)24)31-14-10(32-34(25,26)27)5(17)2-6(30-14)12(19)20;;;/h2,5,7-11,13-14,17-18,21H,3H2,1H3,(H,15,16)(H,19,20)(H,22,23,24)(H,25,26,27);;;/q;3*+1/p-3/t5-,7+,8+,9+,10+,11+,13?,14-;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWNGZNBPYOKPM-NYNVPWSXSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])OC2C(C(C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-])O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-])O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18NNa3O17S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463603 | |
| Record name | Heparin disaccharide I-A sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heparin disaccharide I-A sodium salt | |
CAS RN |
136098-00-5 | |
| Record name | Heparin disaccharide I-A sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do the structural differences between heparan sulfates like HDS-I and HDS-III influence their inhibitory effects on leukemia cell differentiation?
A1: The research indicates that heparan sulfates with different disaccharide patterns and charge densities exhibit varying levels of inhibition on leukemia cell differentiation. [] For instance, HDS-I and HDS-III, possessing distinct disaccharide structures compared to SOS and DOS, demonstrate different inhibitory potencies. Heparan sulfates with low di-sulfated disaccharides were less inhibitory at low concentrations. [] This suggests that the specific arrangement of sulfate groups and sugar moieties within the heparan sulfate molecule plays a crucial role in its interaction with target molecules involved in the differentiation process.
Q2: What analytical techniques were employed to study the effects of heparan sulfates on leukemia cells?
A2: The researchers utilized a combination of techniques to investigate the impact of heparan sulfates on leukemia cell differentiation. These included:
- Morphological examination: Observing changes in cell shape and appearance upon treatment with heparan sulfates. []
- Cell count and proliferation assays: Quantifying the effects of heparan sulfates on cell growth and viability. []
- Flow cytometry: Analyzing the expression of cell surface markers like CD14, CD11a, CD11b, and CD68 to assess the differentiation status of leukemia cells. []
- Liquid chromatography-mass spectrometry (LC-MS): Detecting low molecular weight metabolites and oligosaccharides, demonstrating its sensitivity in analyzing heparin sulfate disaccharides. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



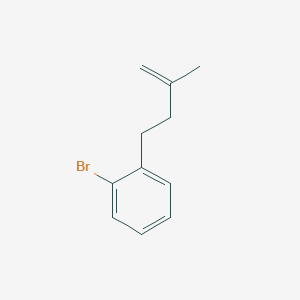

![Acetic acid, 2-[[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]thio]-](/img/structure/B144846.png)


![Ethanone, 1-bicyclo[3.2.1]octa-2,6-dien-2-yl-(9CI)](/img/structure/B144849.png)
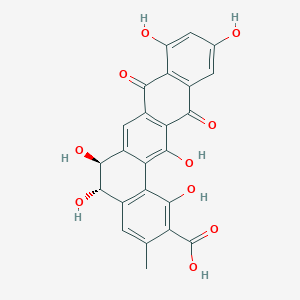
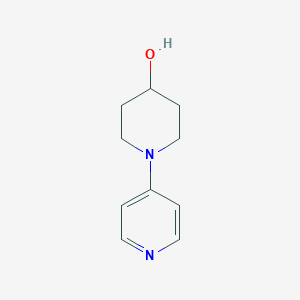
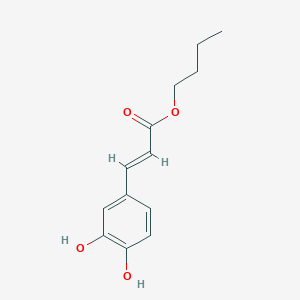
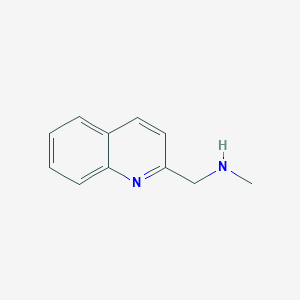

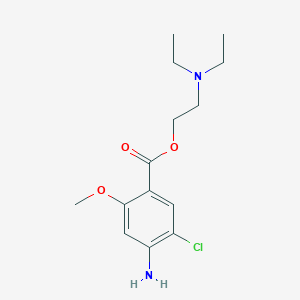

![4,9-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B144872.png)